
(1-Isocyano-3-methylbutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Isocyano-3-methylbutan-2-yl)benzene is an organic compound that features an isocyanide group attached to a benzene ring. Isocyanides, also known as isonitriles, are a group of compounds characterized by the functional group -NC. These compounds are known for their unique reactivity and are used in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isocyano-3-methylbutan-2-yl)benzene can be achieved through several methods:
Formylation and Dehydration: One common method involves the formylation of the corresponding amine to form a formamide, followed by dehydration to yield the isocyanide.
Direct Isocyanation: Another method involves the direct isocyanation of the corresponding amine using reagents like chloroform and potassium hydroxide.
Industrial Production Methods
Industrial production of isocyanides typically involves large-scale reactions using similar methods but optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Isocyano-3-methylbutan-2-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions, forming heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases are commonly used.
Cycloaddition: Reagents such as alkynes and azides are used in cycloaddition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various heterocyclic compounds, while substitution reactions can produce substituted isocyanides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Isocyano-3-methylbutan-2-yl)benzene is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Isocyanides have been studied for their potential biological activities, including antimicrobial and anticancer properties. Research into this compound may reveal similar applications.
Industry
In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their ability to form stable complexes with metals makes them useful in catalysis and material science.
Mecanismo De Acción
The mechanism by which (1-Isocyano-3-methylbutan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the isocyanide group can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isocyanide: Similar in structure but lacks the additional alkyl group.
tert-Butyl Isocyanide: Contains a tert-butyl group instead of the benzene ring.
Cyclohexyl Isocyanide: Features a cyclohexyl group instead of the benzene ring.
Propiedades
Número CAS |
602262-87-3 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(1-isocyano-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H15N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3 |
Clave InChI |
LFMPAKDPPOOBJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C[N+]#[C-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


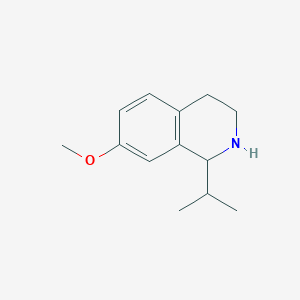
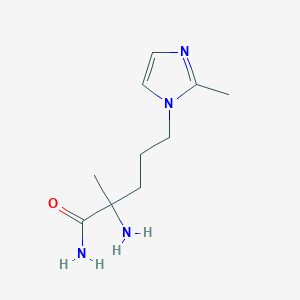
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
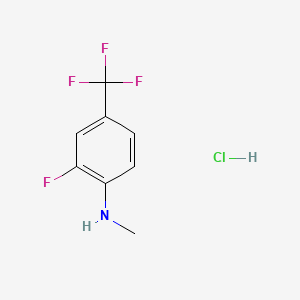


![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
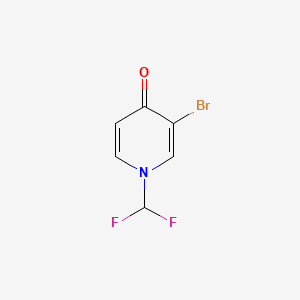
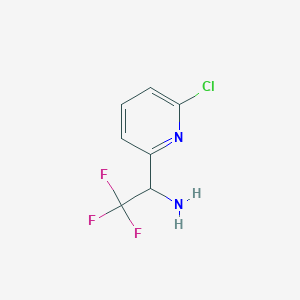
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
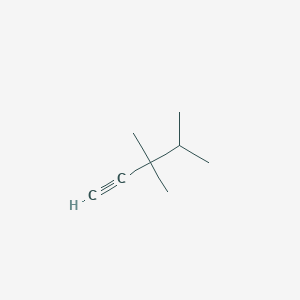
![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
